molecular formula C12H10ClN3S B14139089 1-(4-chlorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole CAS No. 1006319-38-5

1-(4-chlorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole

Cat. No.: B14139089
CAS No.: 1006319-38-5
M. Wt: 263.75 g/mol
InChI Key: WAKWLKUDEYLHMM-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group, an isothiocyanate group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 4-chlorobenzyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiophosgene to introduce the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Cyclization Reactions: The isothiocyanate group can react with amines to form cyclic thioureas.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Thiourea Derivatives: Formed from nucleophilic substitution.

    Sulfonyl Derivatives: Resulting from oxidation reactions.

    Amines: Produced through reduction processes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This can result in the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-1H-indole: Shares the 4-chlorobenzyl group but has an indole core instead of a pyrazole.

    4-chlorobenzyl isothiocyanate: Lacks the pyrazole ring but contains the isothiocyanate group.

    3-methyl-1H-pyrazole: The core structure without the 4-chlorobenzyl and isothiocyanate groups.

Uniqueness

1-(4-chlorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

CAS No.

1006319-38-5

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole

InChI

InChI=1S/C12H10ClN3S/c1-9-6-12(14-8-17)15-16(9)7-10-2-4-11(13)5-3-10/h2-6H,7H2,1H3

InChI Key

WAKWLKUDEYLHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N=C=S

Origin of Product

United States

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